Ethyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate
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Overview
Description
ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE is a chemical compound with the molecular formula C16H14N2O4S. It is known for its unique structure, which includes a benzisothiazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE typically involves the reaction of 4-aminobenzoic acid with 1,1-dioxo-1H-1,2-benzisothiazol-3-amine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring system is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE
- ETHYL 4-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}BENZOATE
Uniqueness
ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE stands out due to its specific substitution pattern on the benzisothiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H14N2O4S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate |
InChI |
InChI=1S/C16H14N2O4S/c1-2-22-16(19)11-7-9-12(10-8-11)17-15-13-5-3-4-6-14(13)23(20,21)18-15/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
OBRUDUNWNMFFEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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